cis-1,3-Dimethyl-2-methylenecyclohexane

Overview

Description

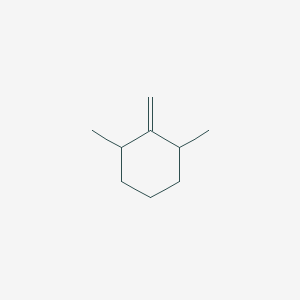

cis-2,6-Dimethyl-1-methylenecyclohexane: is an organic compound belonging to the class of cycloalkenes. It is characterized by a cyclohexane ring with two methyl groups at positions 2 and 6, and a methylene group at position 1. This compound is notable for its unique structural configuration, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethyl-1-methylenecyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of 2,6-dimethyl-1,3-cyclohexadiene, followed by dehydrogenation to introduce the methylene group at position 1. The reaction conditions often include the use of palladium or platinum catalysts and specific temperature and pressure settings to ensure the desired cis-configuration.

Industrial Production Methods: Industrial production of cis-2,6-Dimethyl-1-methylenecyclohexane may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced separation techniques, such as distillation and chromatography, ensures the production of high-quality cis-2,6-Dimethyl-1-methylenecyclohexane.

Chemical Reactions Analysis

Types of Reactions: cis-2,6-Dimethyl-1-methylenecyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in the formation of cis-2,6-dimethylcyclohexane.

Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the cyclohexane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products:

Oxidation: Formation of 2,6-dimethylcyclohexanone or 2,6-dimethylcyclohexanol.

Reduction: Formation of cis-2,6-dimethylcyclohexane.

Substitution: Formation of halogenated derivatives such as 2,6-dimethyl-1-chlorocyclohexane.

Scientific Research Applications

cis-2,6-Dimethyl-1-methylenecyclohexane has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of steric hindrance and ring strain on chemical reactivity and conformational analysis.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of cis-2,6-Dimethyl-1-methylenecyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structural configuration allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The methylene group at position 1 can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

cis-1,2-Dimethylcyclohexane: Similar in structure but lacks the methylene group at position 1.

trans-2,6-Dimethyl-1-methylenecyclohexane: The trans-isomer of the compound, differing in the spatial arrangement of the methyl groups.

cis-2,6-Dimethylcyclohexane: Similar but lacks the methylene group at position 1.

Uniqueness: cis-2,6-Dimethyl-1-methylenecyclohexane is unique due to the presence of the methylene group at position 1, which significantly influences its chemical reactivity and physical properties. The cis-configuration also contributes to its distinct conformational stability and steric interactions, making it a valuable compound for various scientific studies.

Biological Activity

Introduction

Cis-1,3-Dimethyl-2-methylenecyclohexane (C9H16) is a bicyclic compound that has garnered interest in various fields, particularly in pharmacology and toxicology. This article delves into the biological activities associated with this compound, focusing on its effects on cellular mechanisms, potential therapeutic applications, and toxicological profiles.

- Molecular Formula: C9H16

- Molecular Weight: 124.23 g/mol

- CAS Number: 19781-47-6

- IUPAC Name: this compound

The structural configuration of this compound influences its reactivity and interactions with biological molecules. The presence of the methylene group allows for various chemical reactions that can modulate biological activity.

Cytotoxicity and Apoptosis

Recent studies have indicated that this compound exhibits significant cytotoxic effects on hepatocytes. In a study involving murine models, the compound was shown to influence the expression of Poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair mechanisms. The results indicated a correlation between increased dosages of the compound and heightened PARP-1 expression, suggesting a potential mechanism for inducing apoptosis in liver cells .

Table 1: Effects of this compound on Hepatocyte PARP-1 Expression

| Dosage (g/kg BW) | PARP-1 Expression (Mean ± SD) | Apoptosis (%) |

|---|---|---|

| Control | 0.30 ± 0.13 | 0.30 ± 0.13 |

| 0.004 | 1.49 ± 0.22 | 1.49 ± 0.22 |

| 0.06 | 1.33 ± 0.24 | 1.33 ± 0.24 |

The study found that higher concentrations of this compound led to significant increases in both PARP-1 expression and hepatocyte apoptosis rates (p < 0.05) .

The biological activity of this compound may be attributed to its interaction with specific biomolecules and cellular pathways:

- Interaction with Enzymes: The compound can form reactive intermediates that may inhibit or activate various enzymes involved in metabolic processes.

- Cell Signaling Modulation: By affecting PARP-1 expression, the compound may influence cell survival pathways and apoptosis.

Study on Hepatocyte Toxicity

A notable case study involved administering this compound to mice over a period of ten days to assess its hepatotoxic effects. Histopathological examinations revealed significant liver damage characterized by increased apoptosis rates in treated groups compared to controls . This highlights the need for further investigation into the safety profile of this compound.

Comparative Analysis with Related Compounds

Comparative studies with trans-1,3-Dimethyl-2-methylenecyclohexane have shown differences in biological activity due to their structural configurations. The cis isomer tends to exhibit more pronounced effects on hepatocyte apoptosis compared to its trans counterpart. This suggests that stereochemistry plays a crucial role in determining biological outcomes.

Table 2: Comparative Biological Activity of Isomers

| Compound | Cytotoxicity (IC50) | PARP-1 Modulation |

|---|---|---|

| This compound | Low (specific values pending) | Significant |

| trans-1,3-Dimethyl-2-methylenecyclohexane | Moderate | Minimal |

Properties

IUPAC Name |

(1S,3R)-1,3-dimethyl-2-methylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-7-5-4-6-8(2)9(7)3/h7-8H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQSTOKTRPNZHE-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.